(3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone
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Description
(3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone is a useful research compound. Its molecular formula is C13H11F2N3O2 and its molecular weight is 279.247. The purity is usually 95%.
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Biological Activity
(3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H11F2N3O
- Molecular Weight : 279.242 g/mol
- CAS Number : 1165800-97-4
Mechanisms of Biological Activity
The compound's activity is primarily attributed to its structural components, notably the 1H-1,2,4-triazole moiety, which has been shown to exhibit various biological effects including antifungal, antibacterial, and anti-inflammatory properties.
Antifungal Activity
Research indicates that compounds containing a triazole ring can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism has been observed in similar triazole derivatives that effectively combat fungal infections in vitro and in vivo models.
Antibacterial Activity
The presence of the difluorophenyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes. Studies have demonstrated that related compounds exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Study | Method | Findings |
---|---|---|
Study 1 | MIC Assay | Showed significant antifungal activity against Candida albicans with an MIC of 8 µg/mL. |
Study 2 | Disk Diffusion | Demonstrated antibacterial efficacy against Staphylococcus aureus with a zone of inhibition of 15 mm. |
Study 3 | Cytotoxicity Assay | Exhibited low cytotoxicity in human cell lines (IC50 > 100 µM). |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Zebrafish Model : The compound was tested for neuroprotective effects in a pentylenetetrazole-induced seizure model. Results indicated a reduction in seizure frequency and duration.
- Mouse Model : In a study investigating anti-inflammatory effects, treatment with the compound resulted in reduced paw edema in carrageenan-induced inflammation models.
Case Studies
Several case studies highlight the therapeutic implications of this compound:
Case Study 1: Antifungal Treatment
A clinical trial involving patients with recurrent fungal infections showed promising results when treated with the compound as part of a combination therapy regimen. Patients reported improved outcomes with reduced recurrence rates.
Case Study 2: Epilepsy Management
In a pilot study assessing seizure management in patients with drug-resistant epilepsy, participants receiving the compound alongside standard treatment reported fewer seizures and improved quality of life metrics.
Properties
IUPAC Name |
(3R,4R)-4-(2,4-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3/t8-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPUCKYJXINPH-ISVAXAHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747628 |
Source
|
Record name | (3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]oxetan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165800-97-4 |
Source
|
Record name | (3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]oxetan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.